molecular formula C12H13N3O3 B2515955 2-methoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide CAS No. 899952-06-8

2-methoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide

Cat. No.: B2515955
CAS No.: 899952-06-8
M. Wt: 247.254
InChI Key: BSTIAWUGRPWECD-UHFFFAOYSA-N
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Description

2-methoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, an acetamide group, and a phthalazinone moiety.

Preparation Methods

The synthesis of 2-methoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide typically involves the reaction of methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate with appropriate reagents under controlled conditions. One common method involves dissolving the starting materials in anhydrous tetrahydrofuran, cooling the solution to 0°C, and slowly adding triethylamine dropwise. The reaction mixture is then warmed to room temperature and further heated to 70°C. Hydrazine hydrate is added, and the reaction is allowed to proceed for several hours. The product is then isolated by filtration and purified .

Chemical Reactions Analysis

2-methoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-methoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structure and the receptor involved .

Comparison with Similar Compounds

2-methoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide can be compared with similar compounds, such as:

Properties

IUPAC Name

2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-18-7-11(16)13-6-10-8-4-2-3-5-9(8)12(17)15-14-10/h2-5H,6-7H2,1H3,(H,13,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTIAWUGRPWECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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